![molecular formula C6H17ClN2 B1281914 3-Amino-N,N,N-trimethyl-1-propanaminium chloride CAS No. 19223-69-9](/img/structure/B1281914.png)
3-Amino-N,N,N-trimethyl-1-propanaminium chloride
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Overview
Description
Molecular Structure Analysis
The molecular formula of 3-Amino-N,N,N-trimethyl-1-propanaminium chloride is C6H17N2 . It has an average mass of 117.212 Da and a monoisotopic mass of 117.138626 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Amino-N,N,N-trimethyl-1-propanaminium chloride include a polar surface area of 26 Å^2, and it has 2 hydrogen bond acceptors and 2 hydrogen bond donors. It also has 3 freely rotating bonds .Scientific Research Applications
Drug Delivery Systems
3-Amino-N,N,N-trimethyl-1-propanaminium chloride is utilized in drug delivery systems due to its ability to aid the penetration of hydrophilic and/or high-molecular-weight molecules across the intestinal epithelium, especially peptides and proteins. This makes it valuable in the development of advanced pharmaceutical formulations .
Rheological Modifiers
A systematic rheological study has shown that this compound can be used as a surfactant that influences the viscoelastic response of solutions, making it a valuable rheological modifier in various industrial applications .
Phase Transfer Catalysts
Safety and Hazards
Mechanism of Action
Target of Action
3-Amino-N,N,N-trimethyl-1-propanaminium chloride is a type of cationic surfactant . Surfactants are compounds that lower the surface tension between two liquids, between a gas and a liquid, or between a liquid and a solid. They may act as detergents, wetting agents, emulsifiers, foaming agents, and dispersants .
Mode of Action
The compound interacts with its targets by reducing the surface tension of the medium it is introduced to. This interaction results in changes such as increased wetting, emulsification, foaming, and dispersion .
Pharmacokinetics
As a surfactant, it is known to be soluble in water , which can impact its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its application. As a surfactant, it can lead to changes in surface tension, leading to effects such as increased wetting, emulsification, foaming, and dispersion .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Amino-N,N,N-trimethyl-1-propanaminium chloride. For instance, it is known to be stable and soluble in water . It can be easily oxidized , and its solid form is flammable and strongly irritating to the skin, eyes, and respiratory system . Contact with strong oxidants can cause it to burn .
properties
IUPAC Name |
3-aminopropyl(trimethyl)azanium;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H17N2.ClH/c1-8(2,3)6-4-5-7;/h4-7H2,1-3H3;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCCHLCXVOABIB-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCN.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-N,N,N-trimethyl-1-propanaminium chloride | |
CAS RN |
19223-69-9 |
Source
|
Record name | 3-Amino-N,N,N-trimethyl-1-propanaminium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019223699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-AMINO-N,N,N-TRIMETHYL-1-PROPANAMINIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97GVU8Q3I4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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